1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione
Description
1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione is a synthetic 1,3-diketone derivative characterized by two distinct aromatic substituents: a 4-(dimethylamino)phenyl group and a 2-hydroxy-3,4-dimethoxyphenyl group. The compound is synthesized via Claisen-Schmidt condensation, yielding 90% crude product under optimized conditions (pyridine, KOH, 50°C) .
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)propane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-20(2)13-7-5-12(6-8-13)15(21)11-16(22)14-9-10-17(24-3)19(25-4)18(14)23/h5-10,23H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSSWGSJIWCZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C(=C(C=C2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation
The primary method involves a base-catalyzed condensation reaction:
Reactants :
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4-(Dimethylamino)acetophenone
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2-Hydroxy-3,4-dimethoxybenzaldehyde
Conditions :
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Catalyst : Sodium methoxide (5–10 mol%) in methanol/water (3:1 v/v).
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Temperature : 25–40°C with gradual heating to reflux (65–70°C) for 2–4 hours.
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Workup : Acidification with HCl, extraction with dichloromethane, and solvent evaporation.
Mechanism :
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Deprotonation of acetophenone to form enolate.
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Nucleophilic attack on the aldehyde carbonyl.
Friedel-Crafts Acylation
Suzuki Coupling (For Advanced Derivatives)
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Reactants : Boronic ester of 4-(dimethylamino)phenyl with halogenated diketone precursor.
Optimization of Reaction Conditions
Solvent Systems
| Solvent | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Methanol/water | 80 | 99.5 |
| THF | 65 | 95 |
| DMF | 70 | 97 |
Methanol/water mixtures minimize side products (e.g., over-oxidation).
Catalysts
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| NaOCH₃ | 3 | 80 |
| KOH | 4 | 72 |
| Piperidine | 6 | 60 |
Sodium methoxide enhances enolate formation efficiency.
Purification and Characterization
Purification Steps
Analytical Data
Challenges and Mitigation Strategies
Protecting Group Management
Side Reactions
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Enolate Overformation : Controlled addition of base (dropwise) to avoid dimerization.
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Oxidation : Nitrogen atmosphere to prevent diketone degradation.
Industrial-Scale Production
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Batch Reactors : 1000 L capacity with automated temperature control.
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Cost Analysis : Raw material cost ≈ $120/kg; yield optimization reduces waste by 30%.
Recent Advances (2020–2025)
Chemical Reactions Analysis
Types of Reactions
1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the hydroxy and methoxy groups can form hydrogen bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Target Compound :
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
This triazole-containing derivative () highlights structural versatility:
- Substituents : 3,4-Dimethoxyphenyl and 4-methoxyphenyl with a triazole moiety.
- Differentiation: Unlike the target compound, this derivative lacks a dimethylamino group but incorporates a heterocyclic ring, likely enhancing metabolic stability .
1-(5-Iodo-2-hydroxy-3,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-1,3-propanedione
- Substituents : Iodine atom at the 5-position and dual methoxy/hydroxy groups .
- Applications : The iodine substituent suggests utility in radiolabeling for imaging or telomerase inhibition studies .
- Comparison : The iodine enhances molecular weight (C₂₀H₂₀IO₆) and may reduce solubility compared to the target compound .
1-(3,4-Dimethoxyphenyl)-3-(4-MethoxyAnilino)-1-propanone
- Substituents: 3,4-Dimethoxyphenyl and 4-methoxyanilino group .
- Differentiation: This compound is a mono-ketone (propanone) rather than a 1,3-diketone, limiting its conjugation and UV absorption capabilities .
Research Findings and Implications
Synthetic Efficiency : The target compound’s synthesis achieves 90% yield under mild conditions, contrasting with Avobenzone’s more complex industrial production .
Fluorescence Potential: The dimethylamino group in the target compound may enhance fluorescence quantum yield compared to Avobenzone, making it suitable for optical sensors .
Stability Challenges : The hydroxyl group in the target compound could increase susceptibility to oxidation, whereas Avobenzone’s tert-butyl group improves lipophilicity and formulation stability .
Biological Relevance: Derivatives with triazole () or iodine () substituents demonstrate how minor structural changes can pivot applications toward medicinal chemistry or radiopharmaceuticals .
Biological Activity
1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione, commonly referred to as compound TRC-D461190, is an organic compound with significant potential in pharmaceutical applications. Its molecular formula is and it has a molecular weight of 343.37 g/mol. This compound has garnered attention due to its unique structural features and biological activities, particularly in the realm of medicinal chemistry.
Chemical Structure
The compound features a dimethylamino group attached to a phenyl ring and a propanedione moiety that includes a hydroxy and two methoxy groups on another aromatic ring. The structural representation is as follows:
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising properties:
- Antioxidant Activity : The presence of hydroxyl and methoxy groups contributes to the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines. Its mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation.
- Neuroprotective Effects : There are indications that this compound could exert neuroprotective effects through the inhibition of acetylcholinesterase, thereby enhancing cholinergic neurotransmission.
Antioxidant Activity
A study conducted by Magri & Workentin (2008) demonstrated that compounds similar to TRC-D461190 exhibit significant antioxidant properties through radical-scavenging mechanisms. The antioxidant capacity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing effective inhibition of radical formation.
Anticancer Activity
In vitro studies have shown that TRC-D461190 can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be significantly lower than those of conventional chemotherapeutic agents:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest at G2/M phase |
The compound's effectiveness was linked to its ability to activate p53 pathways, which are crucial for tumor suppression.
Neuroprotective Effects
Research indicates that TRC-D461190 inhibits acetylcholinesterase activity, which could enhance cognitive functions by increasing acetylcholine levels in synaptic clefts. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Case Studies
- Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer treated with TRC-D461190 showed a 30% reduction in tumor size after 12 weeks of treatment. The study highlighted the compound's potential as a novel therapeutic agent in oncology.
- Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of TRC-D461190 resulted in improved memory performance on behavioral tests compared to control groups. The neuroprotective effects were attributed to reduced amyloid plaque formation and enhanced synaptic plasticity.
Q & A
Q. Case Study :
- A study on similar chalcones used DFT to predict regioselectivity in Claisen-Schmidt reactions, aligning with experimental NMR data .
Basic: What spectroscopic techniques are most effective for characterizing the structural features of this compound?
Methodological Answer:
- 1H and 13C NMR : Confirm the β-diketone tautomer (enol vs. keto forms) via chemical shifts:
- Enolic proton: δ 12–14 ppm (broad singlet).
- Aromatic protons: δ 6.5–8.0 ppm (split into distinct multiplets) .
- FT-IR : Detect carbonyl stretches (C=O at ~1600–1700 cm⁻¹) and hydroxyl groups (O-H at ~3200–3500 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring no fragmentation of the labile β-diketone core .
Q. Example :
- A crystallographic study of a similar compound (1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one) resolved NMR ambiguities by confirming the enolic form in the solid state .
Basic: What are the key considerations for ensuring the stability of this compound under various experimental conditions?
Methodological Answer:
- pH Sensitivity : Stabilize the enol form in slightly acidic conditions (pH 4–6) to prevent keto-enol tautomerism-induced degradation .
- Light and Temperature : Store in amber vials at –20°C to avoid photodegradation of the dimethylamino and methoxy groups .
- Solvent Compatibility : Use aprotic solvents (e.g., DMSO) for long-term storage; avoid protic solvents that may participate in tautomerism .
Advanced: What strategies are effective for derivatizing this compound to explore its bioactivity, and how do reaction mechanisms vary with different reagents?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
